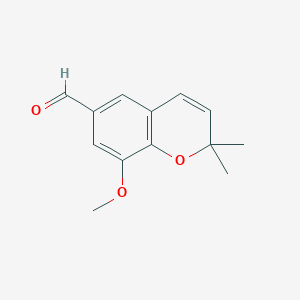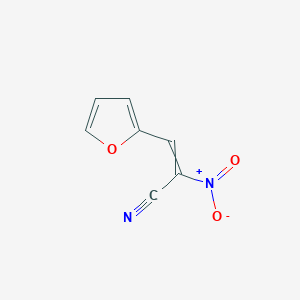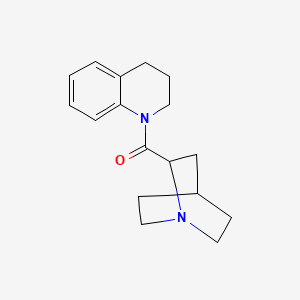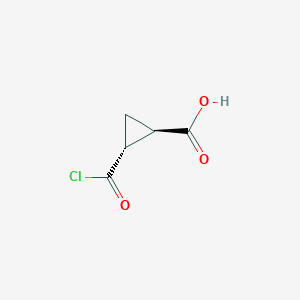
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two carboxylic acid groups, one of which is substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group but shares the cyclopropane core.
2-Chlorocyclopropane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
Cyclopropane-1-carboxylic acid: Simplest form with a single carboxylic acid group
Uniqueness
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclopropane ring.
Propriétés
Numéro CAS |
74177-20-1 |
|---|---|
Formule moléculaire |
C5H5ClO3 |
Poids moléculaire |
148.54 g/mol |
Nom IUPAC |
(1R,2R)-2-carbonochloridoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5ClO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,8,9)/t2-,3-/m1/s1 |
Clé InChI |
FATPGDVSKWCEGI-PWNYCUMCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)Cl)C(=O)O |
SMILES canonique |
C1C(C1C(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


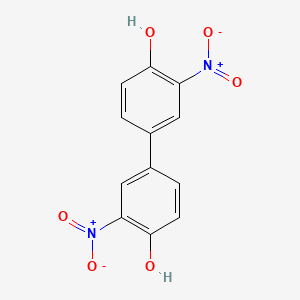

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)

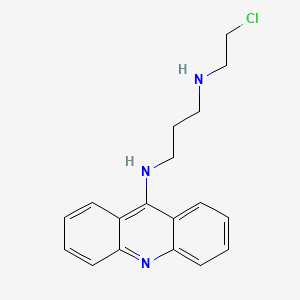

![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
